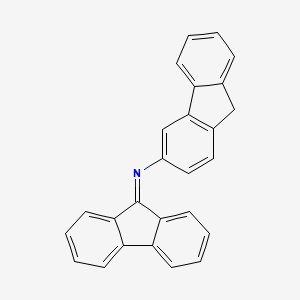![molecular formula C17H16BrN3O6 B11546902 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11546902.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of bromine, methoxy, and nitrophenyl groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromo-2-methoxyphenol with acetyl chloride to form 4-bromo-2-methoxyphenyl acetate. This intermediate is then reacted with hydrazine hydrate to produce 4-bromo-2-methoxyphenyl hydrazide. The final step involves the condensation of this hydrazide with 2-methoxy-5-nitrobenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine, methoxy, and nitrophenyl groups contributes to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-bromo-2-(2-(4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C17H16BrN3O6 |
|---|---|
Peso molecular |
438.2 g/mol |
Nombre IUPAC |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16BrN3O6/c1-25-14-6-4-13(21(23)24)7-11(14)9-19-20-17(22)10-27-15-5-3-12(18)8-16(15)26-2/h3-9H,10H2,1-2H3,(H,20,22)/b19-9+ |
Clave InChI |
CPVDICJIQZLZBJ-DJKKODMXSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC |
SMILES canónico |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(benzyloxy)ethyl]-4-butoxybenzamide](/img/structure/B11546821.png)
![1-(morpholin-4-yl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11546834.png)
![N-{(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}alanine](/img/structure/B11546839.png)
![2-Ethoxy-4-[(E)-({2-[(thiophen-2-YL)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11546847.png)
![2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11546859.png)

![3,4-Dibromo-2-(((2-(3-chlorophenyl)benzo[d]oxazol-5-yl)imino)methyl)-6-methoxyphenol](/img/structure/B11546878.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide](/img/structure/B11546890.png)

![N-[2-(octadecylsulfanyl)ethyl]decane-1-sulfonamide](/img/structure/B11546895.png)
![4-[(3-methoxybenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11546903.png)
![2-bromo-N'-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide](/img/structure/B11546908.png)

![4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11546919.png)